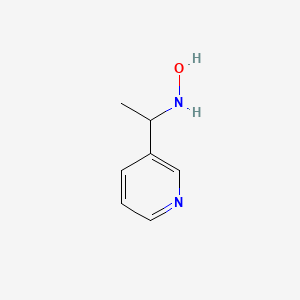
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(methylamino)-N-[1-(pyridin-3-yl)ethyl]acetamide” is structurally similar to the compound you’re asking about . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “2-(methylamino)-N-[1-(pyridin-3-yl)ethyl]acetamide” has been described in detail . The structure includes a total of 29 bonds, with 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyridine .
Aplicaciones Científicas De Investigación
Antiviral Agents
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: derivatives have been studied for their potential as noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . These compounds are significant because they offer a different mechanism of action compared to covalent inhibitors, which could lead to the development of new antiviral drugs that are less susceptible to resistance.
Anticancer Activity
Derivatives of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine have shown promising results in anticancer activity, particularly against lung cancer cell lines . These compounds have demonstrated more cytotoxic activity than some reference drugs, indicating their potential as effective chemotherapy agents.
Antibacterial and Antifungal Applications
The same derivatives have also been evaluated for their antibacterial and antifungal activities. They have shown effectiveness against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This broad spectrum of activity suggests their use in treating various infectious diseases.
Antioxidant Properties
In the search for new antioxidants, N-(1-Pyridin-3-YL-ethyl)-hydroxylamine derivatives have been compared to ascorbic acid and found to have comparable IC50 values . Antioxidants are crucial in combating oxidative stress, which is implicated in many chronic diseases.
Pharmacokinetics Profiles
The pharmacokinetic profiles of these derivatives are an essential aspect of drug development. Studies have focused on their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are safe and effective for clinical use .
Synthesis of Bioactive Compounds
Utilizing N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in the synthesis of bioactive compounds has attracted interest due to the catalytic properties of the compound. It has been used in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry .
Mecanismo De Acción
While the mechanism of action for “N-(1-Pyridin-3-YL-ethyl)-hydroxylamine” is not available, a related compound, “N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188)”, has been identified as a potent noncovalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-pyridin-3-ylethyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYDBORWSVDNMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587650 |
Source


|
| Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887411-44-1 |
Source


|
| Record name | N-Hydroxy-α-methyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887411-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


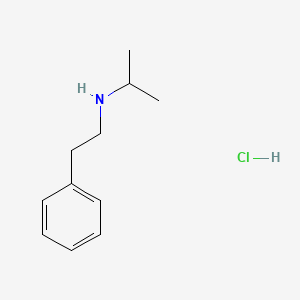

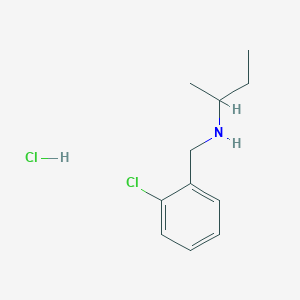

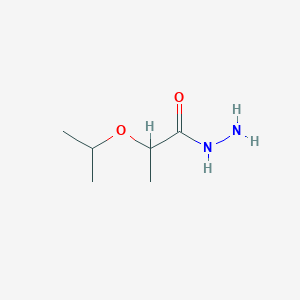
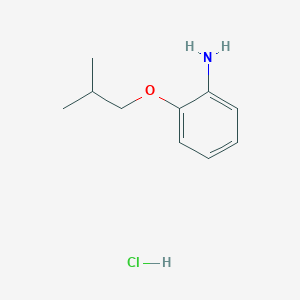


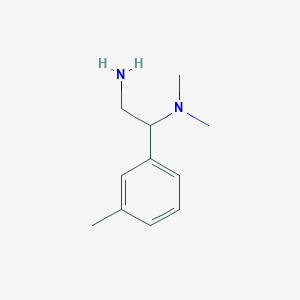
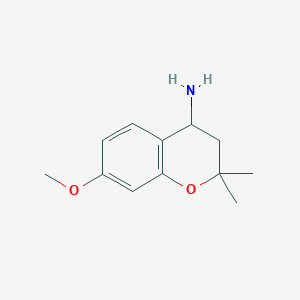

![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)
![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)